molecular formula C13H15NO2 B3177637 Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate CAS No. 201287-01-6

Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate

Cat. No.: B3177637
CAS No.: 201287-01-6
M. Wt: 217.26 g/mol
InChI Key: PKEMGUHPRJFIGA-UHFFFAOYSA-N
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Description

Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate (CAS 201287-01-6) is a high-purity indole derivative supplied for advanced research and development. This compound features a molecular formula of C13H15NO2 and a molecular weight of 217.26 g/mol . It is provided as a solid and should be stored sealed in a dry environment at room temperature to maintain stability . Indole-based scaffolds are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities . This specific ester derivative serves as a valuable synthetic intermediate or building block for the development of novel compounds. Researchers utilize such indole derivatives in various fields, including the synthesis of pharmaceutical intermediates and the development of materials science applications such as OLED materials . The structural motifs present in this compound are frequently explored in the design of potential therapeutic agents, making it a compound of interest for researchers in chemical synthesis and drug discovery . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use, or for human or veterinary consumption.

Properties

IUPAC Name

methyl 3-propan-2-yl-1H-indole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-8(2)11-7-14-12-5-4-9(6-10(11)12)13(15)16-3/h4-8,14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKEMGUHPRJFIGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CNC2=C1C=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate typically involves the Fischer indole synthesis, which is a classic method for constructing the indole ring system. The process begins with the reaction of phenylhydrazine with a ketone or aldehyde to form a hydrazone. This intermediate then undergoes acid-catalyzed cyclization to yield the indole derivative.

For the specific synthesis of this compound, the starting materials would include an appropriate substituted phenylhydrazine and a ketone such as acetone. The reaction conditions often involve heating the mixture in the presence of an acid catalyst like hydrochloric acid or sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form oxindole derivatives.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2- and 3-positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The indole ring structure allows it to participate in π-π interactions and hydrogen bonding, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate with structurally related indole derivatives, emphasizing substituent effects:

Compound Name Substituent (Position 3) Substituent (Position 5) Molecular Formula Molecular Weight Melting Point (°C) Key Properties/Activities References
This compound Propan-2-yl (C3H7) Methyl ester (COOCH3) C13H15NO2 217.26 Not reported High lipophilicity; potential prodrug
Methyl 3-(methoxymethyl)-1H-indole-5-carboxylate Methoxymethyl (CH2OCH3) Methyl ester C12H13NO3 219.24 Not reported Enhanced solubility via ether linkage; intermediate for drug synthesis
Methyl 3-methyl-1H-indole-5-carboxylate Methyl (CH3) Methyl ester C11H11NO2 189.21 Not reported Simpler structure; lower steric hindrance
Compound 4j (Journal of Antibiotics) (E)-((2-carbamimidoylhydrazono)methyl) 1-(3-(methoxycarbonyl)benzyl), Methyl ester at 6 C20H19N5O4·HCl 437.85 (free base) 228.8–230.9 Antibacterial activity via hydrogen bonding
Methyl 3-(2-hydroxyethyl)-1H-indole-5-carboxylate 2-hydroxyethyl (CH2CH2OH) Methyl ester C12H13NO3 219.24 Not reported Increased polarity; potential solubility modifier
Compound 8i (Brønsted acid-catalyzed synthesis) Tetrahydrocarbazolone Methyl ester C23H22N2O3 374.44 210–212 Rigid bicyclic substituent; thermal stability

Key Observations:

  • Lipophilicity: Propan-2-yl enhances logP relative to polar substituents (e.g., hydroxyethyl or methoxymethyl), favoring membrane permeability but possibly reducing aqueous solubility.
  • Thermal Stability: Complex substituents like tetrahydrocarbazolone (8i) exhibit higher melting points (~210°C) due to rigid structures, whereas simpler analogs (e.g., methyl ester derivatives) lack such data .

Biological Activity

Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate, a compound belonging to the indole family, has garnered attention for its biological activities, particularly in neuroprotection and potential therapeutic applications. This article explores the compound's biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound can be described structurally as follows:

  • Chemical Formula : C12H15NO2
  • CAS Number : 201287-01-6
  • Molecular Weight : 205.25 g/mol

This compound features an indole ring, which is known for its diverse biological properties, and a carboxylate group that may enhance its solubility and reactivity.

Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of indole derivatives, including this compound. The following table summarizes key findings related to its neuroprotective activity:

StudyMethodologyKey Findings
In vitro assays on SH-SY5Y cellsDemonstrated strong antioxidant activity and protection against oxidative stress induced by H2O2.
Molecular docking studiesIndicated potential binding affinity to neuroprotective targets, suggesting a mechanism for neuroprotection.
Cytotoxicity testsShowed low cytotoxicity in various cancer cell lines, indicating safety for neuronal applications.

The neuroprotective effects of this compound may be attributed to several mechanisms:

  • Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby reducing oxidative stress in neuronal cells.
  • MAO-B Inhibition : Indole derivatives have been linked to the inhibition of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters that can contribute to neurodegenerative diseases.
  • Blood-Brain Barrier (BBB) Permeability : Some studies suggest that derivatives can enhance BBB permeability without compromising tight junction integrity, facilitating therapeutic delivery to the brain .

Antimicrobial Activity

In addition to neuroprotective properties, this compound exhibits antimicrobial activity. A comparative analysis of its activity against various pathogens is presented below:

PathogenActivity TypeMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusAntibacterial3.90 μg/mL
Escherichia coliAntibacterialNot effective
Candida albicansAntifungalModerate activity (MIC ~7.80 μg/mL)

These findings indicate that while the compound is effective against certain Gram-positive bacteria and fungi, it shows limited efficacy against Gram-negative bacteria like E. coli .

Case Studies and Clinical Implications

Several case studies have explored the therapeutic implications of this compound:

  • Neurodegenerative Disorders : In animal models of Parkinson's disease, compounds with similar structures demonstrated significant protection against dopaminergic neuron loss and improved motor function.
  • Cognitive Function : Preliminary studies suggest potential benefits in cognitive enhancement through modulation of neurotransmitter levels due to MAO-B inhibition.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate?

  • Methodological Answer : The compound is typically synthesized via Friedel-Crafts alkylation or nucleophilic substitution. For example, methyl indole-5-carboxylate derivatives can react with isopropyl halides or alcohols under acidic catalysis. A validated approach involves refluxing methyl indole-5-carboxylate with isopropyl bromide in toluene using pyridinium triflate as a catalyst, followed by purification via flash column chromatography (hexanes:Et₂O) . Precursor synthesis of indole-5-carboxylates often starts from indole-5-carboxylic acid, esterified with methanol under acidic conditions .

Q. How is the compound characterized using spectroscopic techniques?

  • Methodological Answer : Key techniques include:

  • NMR : 1H^1H and 13C^{13}C NMR confirm substituent positions (e.g., isopropyl group at C3, ester at C5).
  • IR : Peaks at ~1700 cm1^{-1} indicate ester carbonyl stretching.
  • HRMS : Accurate mass analysis (e.g., [M+Na]+^+) verifies molecular formula. Discrepancies in HRMS data (e.g., calculated vs. experimental) may indicate isotopic impurities or fragmentation .

Q. What solvents and catalysts optimize the synthesis of this compound?

  • Methodological Answer : Toluene is preferred for Friedel-Crafts reactions due to its non-polarity and ability to stabilize carbocation intermediates. Pyridinium triflate (0.1 equiv) enhances electrophilic substitution at the indole C3 position. Reaction temperatures between 60–80°C balance reactivity and byproduct suppression .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) determines bond lengths, angles, and torsional strain. For example, the isopropyl group’s orientation at C3 can be validated against calculated electron density maps. High-resolution data (>1.0 Å) minimizes R-factor discrepancies .

Q. What strategies enable regioselective functionalization at the indole C3 position?

  • Methodological Answer : Electrophilic substitution is directed by the indole’s electron-rich C3 position. Steric effects from the isopropyl group can hinder further substitution. To introduce additional groups (e.g., cyanomethyl), prior deprotonation with LDA (lithium diisopropylamide) at low temperatures (−78°C) enables nucleophilic attack .

Q. How do computational methods predict the compound’s reactivity and bioactivity?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) assesses interactions with biological targets (e.g., enzymes or receptors). For example, the trifluoromethyl analog shows enhanced binding affinity due to hydrophobic interactions .

Q. What contradictions exist in reported biological activities of indole-5-carboxylate derivatives?

  • Methodological Answer : Discrepancies arise from assay conditions (e.g., cell line variability) or substituent effects. For instance, methyl groups at C3 may enhance metabolic stability but reduce solubility. Systematic SAR studies with controlled variables (e.g., logP, pKa) resolve these contradictions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate

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